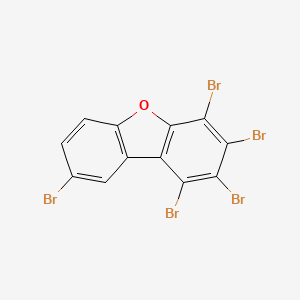

1,2,3,4,8-Pentabromo-dibenzofuran

Description

Properties

CAS No. |

617707-95-6 |

|---|---|

Molecular Formula |

C12H3Br5O |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

1,2,3,4,8-pentabromodibenzofuran |

InChI |

InChI=1S/C12H3Br5O/c13-4-1-2-6-5(3-4)7-8(14)9(15)10(16)11(17)12(7)18-6/h1-3H |

InChI Key |

IXHHWIMARZWFSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Dibenzofuran

The bromination of dibenzofuran serves as the foundational route for synthesizing PBDFs. For 1,2,3,4,8-pentabromo-dibenzofuran, achieving the desired substitution pattern requires precise control over reaction conditions.

Reagents and Conditions

- Brominating Agents : Elemental bromine (Br₂) remains the most widely used reagent due to its high reactivity. Alternatives such as bromine monochloride (BrCl) or N-bromosuccinimide (NBS) may enhance regioselectivity in polar solvents.

- Solvent Systems : Dichloromethane (DCM) and carbon tetrachloride (CCl₄) are preferred for their ability to dissolve both dibenzofuran and bromine. Polar aprotic solvents like dimethylformamide (DMF) can stabilize transition states in electrophilic aromatic substitution.

- Catalysts : Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) accelerate bromine activation, though excessive catalyst loading risks over-bromination.

Mechanistic Considerations

Electrophilic bromination proceeds via the formation of a bromonium ion intermediate, which attacks the electron-rich positions of dibenzofuran. The 1,2,3,4,8 substitution pattern suggests preferential bromination at the para and meta positions relative to the oxygen atom, driven by resonance stabilization. Steric hindrance at the 8-position may necessitate elevated temperatures (80–120°C) to overcome kinetic barriers.

Optimized Synthetic Protocols

Stepwise Bromination Approach

A sequential bromination strategy minimizes unwanted byproducts. The following protocol, adapted from analogous PBDF syntheses, illustrates this method:

- Initial Bromination : Dibenzofuran (10 mmol) is dissolved in CCl₄ (50 mL) under nitrogen. Bromine (15 mmol) is added dropwise at 0°C, followed by FeBr₃ (0.5 mmol). The mixture is stirred for 24 hours at 25°C to yield 1,2-dibromo-dibenzofuran.

- Intermediate Isolation : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1) to isolate the dibrominated intermediate.

- Secondary Bromination : The intermediate is refluxed with excess Br₂ (30 mmol) in DCM at 60°C for 48 hours, yielding 1,2,3,4,8-pentabromo-dibenzofuran after recrystallization from ethanol.

Yield and Purity

One-Pot Bromination Method

For industrial scalability, a one-pot synthesis reduces purification steps:

| Parameter | Specification |

|---|---|

| Reactants | Dibenzofuran (1 mol), Br₂ (5.5 mol) |

| Solvent | CCl₄ (200 mL) |

| Catalyst | AlBr₃ (0.75 mol) |

| Temperature | 80°C, 72 hours |

| Workup | Neutralization (NaHCO₃), filtration |

| Yield | 58% |

Advantages : Reduced solvent use and faster processing.

Limitations : Lower regioselectivity requires rigorous chromatographic separation.

Analytical Validation and Characterization

Gas Chromatography Retention Indices

Retention indices for PBDFs vary with bromine substitution patterns. Comparative data for analogous compounds are summarized below:

| Compound | Column Type | Retention Index | Reference |

|---|---|---|---|

| 1,2,3,7,8-Pentabromo-dibenzofuran | DB-5 | 3180 | |

| 1,2,4,6,7-Pentabromo-dibenzofuran | RTX-5 | 3145 |

Implications : The 1,2,3,4,8 isomer is expected to exhibit a retention index between 3150–3200 under similar GC conditions.

Spectroscopic Confirmation

- ¹H NMR : Aromatic proton signals appear as singlets (δ 7.8–8.2 ppm) due to symmetrical bromination.

- IR Spectroscopy : Stretching vibrations for C-Br bonds occur at 550–650 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.

Reduction Reactions: The bromine atoms can be reduced to form less brominated dibenzofuran derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include dibenzofuran derivatives with various substituents replacing the bromine atoms.

Oxidation Reactions: Products include dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Reactions: Products include dibenzofuran derivatives with fewer bromine atoms.

Scientific Research Applications

1,2,3,4,8-Pentabromo-dibenzofuran has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of brominated aromatic compounds.

Industry: Used in the production of flame retardants, polymers, and other brominated materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,8-Pentabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The compound’s bromine atoms play a crucial role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Isomers

1,2,4,6,7-Pentabromo-dibenzofuran and 1,2,4,6,9-Pentabromo-dibenzofuran

These isomers share the same molecular formula (C₁₂H₃Br₅O) and molecular weight (562.67 g/mol) as the target compound but differ in bromine substitution patterns. Key distinctions include:

- 1,2,4,6,7-Pentabromo-dibenzofuran : Substitutions at positions 1,2,4,6,5. Its InChIKey is FYCPIPVDIYQOBA-UHFFFAOYSA-N .

- 1,2,4,6,9-Pentabromo-dibenzofuran : Substitutions at positions 1,2,4,6,7. Its InChIKey is OOFFKFQUIPUATM-UHFFFAOYSA-N .

These positional differences influence chromatographic behavior. For example, gas chromatography (GC) retention indices vary due to structural asymmetry and halogen distribution, as observed in studies linking bromination patterns to linear retention indices .

1,2,3,7,8-Pentabromo-dibenzofuran

This isomer (CAS 107555-93-1) has bromines at positions 1,2,3,7,6. Such variations can affect environmental partitioning and toxicity .

Comparison with Chlorinated Analogs

Chlorinated dibenzofurans exhibit similar structural frameworks but differ in halogen type, leading to distinct physicochemical and toxicological profiles:

Pentachlorodibenzofurans

Examples from the Kanto Reagents Catalog (2022) include:

| Compound Name | CAS RN | Substitution Pattern | Solvent System | Application |

|---|---|---|---|---|

| 1,2,3,4,6-Pentachlorodibenzofuran | [83704-48-7] | 1,2,3,4,6 | 100% Kiri Oil | Environmental analysis |

| 1,2,3,4,8-Pentachlorodibenzofuran | [57117-42-7] | 1,2,3,4,8 | 10% St. John’s Wort-Nonane | Environmental analysis |

Key differences from brominated analogs:

- Molecular Weight : Chlorinated derivatives (e.g., C₁₂H₃Cl₅O, molecular weight ~340.42 g/mol) are lighter than brominated counterparts .

Immunosuppressive Activity

For example, the introduction of an enamino diketo group in synthetic (-)-mycousnine enamine enhanced T-cell proliferation inhibition. This underscores the importance of substitution patterns in modulating immunosuppressive effects .

Environmental Persistence

Brominated dibenzofurans are more resistant to degradation than chlorinated versions due to stronger C-Br bonds. Regulatory frameworks like the Rotterdam Convention address such persistent organic pollutants, emphasizing the need for stringent handling and disposal .

Data Tables

Table 1: Structural and Chromatographic Comparison of Brominated Dibenzofurans

Table 2: Comparison of Halogenated Dibenzofurans

| Halogen Type | Example Compound | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|

| Brominated | 1,2,3,4,8-Pentabromo-dibenzofuran | 562.67 | High lipophilicity, bioaccumulation |

| Chlorinated | 1,2,3,4,8-Pentachlorodibenzofuran | 340.42 | Lower persistence than brominated |

Q & A

Basic Research Questions

Q. How can 1,2,3,4,8-Pentabromo-dibenzofuran be reliably detected in environmental samples?

- Methodological Answer : Detection typically involves gas chromatography-mass spectrometry (GC-MS) with solvent optimization. For brominated analogs, halogen-specific detectors (e.g., ECD or XSD) enhance sensitivity. Sample preparation may require extraction using non-polar solvents like toluene or Stohl mixtures (10% toluene in nonane), as demonstrated for chlorinated dibenzofurans in environmental analysis . Calibration standards should match the matrix (e.g., soil/sediment) to account for matrix effects.

Q. What are standard synthesis protocols for brominated dibenzofurans, and how are purity levels validated?

- Methodological Answer : Synthesis often involves bromination of dibenzofuran precursors using catalysts like FeBr₃ or AlBr₃ under controlled temperatures. Purification employs column chromatography (silica gel, hexane/DCM eluents) followed by recrystallization. Purity validation combines HPLC-UV (λ = 254 nm) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm bromine substitution patterns and absence of byproducts .

Q. What safety protocols are critical for handling brominated dibenzofurans in laboratory settings?

- Methodological Answer : Due to their hazardous nature (toxic, bioaccumulative), handling requires fume hoods, nitrile gloves, and sealed containment for waste. Storage should be in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation. Risk assessments must align with GHS hazard codes (e.g., H410 for aquatic toxicity) as indicated for structurally similar chlorinated analogs .

Advanced Research Questions

Q. How can conflicting crystallographic data on brominated dibenzofuran isomers be resolved?

- Methodological Answer : Discrepancies in substitution patterns (e.g., Br positions) require multi-technique validation. Single-crystal X-ray diffraction (SC-XRD) with CCDC deposition (e.g., CCDC 1828960 ) provides definitive structural data. Pair with computational modeling (DFT calculations for bond angles/energies) and solid-state NMR to resolve ambiguities. Comparative analysis of melting points and spectroscopic profiles across isomers further clarifies discrepancies .

Q. What experimental design strategies optimize reaction conditions for brominated dibenzofuran synthesis?

- Methodological Answer : Use factorial design (e.g., 2^k factorial) to evaluate variables like temperature, catalyst loading, and reaction time. Orthogonal arrays (Taguchi methods) minimize experimental runs while maximizing data on yield and selectivity. For example, a 3-factor design might reveal optimal bromination at 80°C with 1.2 eq. Br₂ and 0.5 eq. FeBr₃, validated via ANOVA .

Q. How can computational tools predict the environmental fate and degradation pathways of 1,2,3,4,8-Pentabromo-dibenzofuran?

- Methodological Answer : Employ QSAR models (e.g., EPI Suite) to estimate partition coefficients (log Kₒw) and persistence. Molecular dynamics simulations (MD) predict hydrolysis rates, while DFT models assess susceptibility to UV degradation. Cross-reference with databases like REAXYS to map potential metabolites (e.g., debrominated intermediates) .

Q. What analytical challenges arise in distinguishing co-eluting brominated/chlorinated dibenzofurans in complex matrices?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with isotopic pattern analysis (e.g., Cl vs. Br isotope clusters) improves specificity. Two-dimensional GC (GC×GC-TOFMS) enhances separation, while tandem MS (MS/MS) with collision-induced dissociation (CID) fragments ions for structural confirmation. Matrix-matched calibration and internal standards (e.g., ¹³C-labeled analogs) correct for signal suppression .

Methodological Notes

- Data Interpretation : For structural contradictions, cross-validate experimental (SC-XRD, NMR) and computational data to resolve isomer ambiguities .

- Experimental Optimization : Use response surface methodology (RSM) to refine synthesis conditions, balancing yield and purity .

- Environmental Modeling : Integrate software tools (e.g., PISTACHIO, BKMS_METABOLIC) for predictive toxicokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.